3-(3-Methylthioureido)phenylboronic acid
Overview
Description
3-(3-Methylthioureido)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have various applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
Scientific Research Applications
Catalysis in Organic Synthesis
Phenylboronic acid derivatives, including 3-(3-Methylthioureido)phenylboronic acid, have been utilized as efficient catalysts in organic synthesis. For instance, phenylboronic acid was employed as a non-toxic catalyst for the rapid and efficient one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages in terms of operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).
Drug Delivery Systems
Phenylboronic acid-based materials, including 3-(3-Methylthioureido)phenylboronic acid, are widely studied for their applications in drug delivery systems. They have been used to construct glucose-responsive systems for insulin delivery. Recent advances include the development of nanogels, micelles, vesicles, and mesoporous silica nanoparticles for drug delivery (Ma & Shi, 2014).
Biomedical Engineering
Phenylboronic acid-containing nanomaterials have found applications in various fields of biomedical engineering due to their unique stimuli-responsive characteristics. These materials have been explored for their potential in creating nanostructures with different morphologies, which could exhibit additional morphology-related effects (Hasegawa et al., 2015).
Tumor Targeting and Penetration
Studies have shown that phenylboronic acid-decorated nanoparticles can enhance tumor targeting and penetration. This enhancement in targeting ability can improve tumor accumulation and antitumor effects, making these materials valuable in cancer therapy (Wang et al., 2016).
Carbohydrate Chemistry
Phenylboronic acid, including its derivatives, plays a significant role in carbohydrate chemistry. It has been utilized for the synthesis of specifically substituted or oxidized sugar derivatives, with applications ranging from chromatographic solvents to the isolation of compounds from mixtures (Ferrier, 1972).
Diagnostic and Therapeutic Applications
Phenylboronic acid derivatives have been researched for their potential in diagnostic and therapeutic applications. Their unique chemistry has been exploited for biosensors and drug delivery systems, with a focus on interactions with glucose and sialic acid (Lan & Guo, 2019).
Safety And Hazards
properties
IUPAC Name |
[3-(methylcarbamothioylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUVOXFWKMDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674414 | |
Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylthioureido)phenylboronic acid | |
CAS RN |
1072946-17-8 | |
Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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